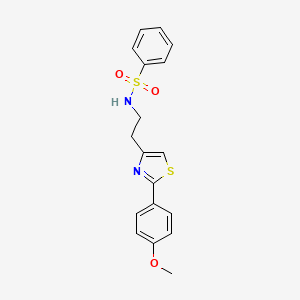

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

N-(2-(2-(4-Methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and linked to a benzenesulfonamide moiety via an ethyl chain. This compound belongs to a broader class of sulfonamide-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects .

Properties

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-23-16-9-7-14(8-10-16)18-20-15(13-24-18)11-12-19-25(21,22)17-5-3-2-4-6-17/h2-10,13,19H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJZFNWIFOSCNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene reacts with a suitable electrophile.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Halogens, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group will produce an amine .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that thiazole derivatives, including N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. A study demonstrated that compounds with a similar structure acted as inhibitors of the B-RAFV600E kinase, a target in certain cancers like melanoma. These inhibitors showed promising results in preclinical models, suggesting their potential as therapeutic agents against resistant cancer types .

2. Enzyme Inhibition

Another application of this compound is its role in enzyme inhibition. Thiazole derivatives have been developed as selective inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers and neurodegenerative diseases. The compound's ability to inhibit LSD1 could provide a new avenue for cancer treatment and other therapeutic interventions .

Dermatological Applications

1. Topical Formulations

The compound's sulfonamide group enhances its compatibility with various dermatological formulations. Studies have shown that incorporating such thiazole derivatives into topical creams can improve skin penetration and bioavailability of active ingredients. This is particularly important for treating skin conditions where localized delivery of medication is crucial .

2. Skin Bioavailability Assessment

Research into the bioavailability of drugs applied topically has highlighted the importance of compounds like this compound in enhancing drug delivery through the skin barrier. Techniques such as microdialysis are being explored to evaluate the concentration of these compounds in skin layers after application, which can lead to better formulation strategies .

Cosmetic Formulations

1. Stability and Efficacy

The incorporation of thiazole derivatives into cosmetic products has been studied for their stability and effectiveness. For instance, formulations containing these compounds have shown improved moisturizing properties and skin compatibility, making them suitable for various cosmetic applications .

2. Experimental Design in Formulation Development

Recent studies employed experimental design techniques to optimize formulations containing thiazole derivatives. By analyzing the interactions between different ingredients, researchers were able to enhance the sensory and clinical efficacy of cosmetic products, demonstrating the versatility of compounds like this compound in product development .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Thiazole vs. Imidazole Derivatives

- Compound 2 (): N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide replaces the thiazole ring with an imidazole core. However, the pentyl chain on the benzenesulfonamide increases lipophilicity, which may affect bioavailability .

- The absence of a pyridinyl substituent (as in Compound 2) simplifies synthesis but may reduce selectivity for certain targets.

Thiazole vs. 1,2,4-Triazole Derivatives

- Compounds 7–9 (): These 1,2,4-triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) exhibit tautomerism between thione and thiol forms, which is absent in the target compound. The triazole’s smaller ring size and additional nitrogen may enhance metabolic stability but reduce steric bulk compared to thiazole .

Thiazole vs. Oxazole Derivatives

- However, the methyl substituent on the oxazole reduces conformational flexibility compared to the unsubstituted thiazole in the target compound .

Spectroscopic Characteristics

IR Spectroscopy :

- The target compound’s thiazole C=S stretch (~1243–1258 cm⁻¹) aligns with triazole derivatives (). However, the absence of a νS-H band (~2500–2600 cm⁻¹) distinguishes it from thiol tautomers .

- Compared to oxazole derivatives (), the absence of a C=O band (~1663–1682 cm⁻¹) confirms the lack of carbonyl groups in the target compound .

NMR Spectroscopy :

- The 4-methoxyphenyl group’s singlet (~δ 3.8 ppm for OCH₃) and aromatic protons (~δ 6.8–7.5 ppm) are consistent across analogs. However, the ethyl linker’s protons (δ ~2.8–3.5 ppm) differ from bulkier chains in imidazole derivatives (e.g., Compound 2’s pentyl group) .

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound that incorporates a thiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a 4-methoxyphenyl group and a benzenesulfonamide moiety. The synthesis typically involves multi-step organic reactions, including sulfonylation and coupling reactions with thiazole derivatives.

1. Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain thiazole derivatives had comparable activity to standard antibiotics like norfloxacin .

2. Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as HCT-15 (colon carcinoma). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, one study reported an IC50 value of 1.61 µg/mL for a related thiazole derivative against cancer cells .

3. Anti-inflammatory Effects

The anti-inflammatory activity of sulfonamide derivatives is well-documented. Compounds featuring the sulfonamide functional group can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammatory responses. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

- Gene Expression Regulation : The compound might affect gene expression linked to critical cellular processes, enhancing its therapeutic potential .

Research Findings and Case Studies

Several studies have evaluated the biological activities of thiazole derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Thiazole Derivative A | Antimicrobial | 1.5 µg/mL | |

| Thiazole Derivative B | Anticancer (HCT-15) | 1.61 µg/mL | |

| Thiazole Derivative C | Anti-inflammatory (COX inhibition) | Not specified |

In one notable case study, a series of thiazole derivatives were synthesized and tested for their ability to inhibit AChE as a potential treatment for Alzheimer's disease, showing promising results that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.